molecular formula C9H12Cl2N4 B6219678 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride CAS No. 2751620-65-0

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride

Cat. No.: B6219678
CAS No.: 2751620-65-0
M. Wt: 247.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride, also known as 1-PPM, is a synthetic compound used in laboratory research. It is a white crystalline solid with a molecular weight of 279.2 g/mol and a melting point of 113-115°C. 1-PPM is a versatile compound with a wide range of applications in scientific research, including biochemical and physiological studies.

Scientific Research Applications

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on cell signaling pathways. It has also been used in drug discovery studies to investigate the effects of novel compounds on cell metabolism. Additionally, this compound has been used in structural studies to investigate the interactions between proteins and small molecules.

Mechanism of Action

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride is an inhibitor of the enzyme protein kinase C (PKC). PKC is a family of enzymes that are involved in the regulation of a variety of cellular processes, including cell growth and differentiation. This compound binds to the active site of the enzyme and inhibits its activity, thus preventing the enzyme from performing its normal functions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of PKC, resulting in decreased cellular proliferation and differentiation. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases. Finally, this compound has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of cell membranes.

Advantages and Limitations for Lab Experiments

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride has several advantages for laboratory experiments. It is a highly potent inhibitor of PKC and has a wide range of applications in biochemical and physiological studies. Additionally, it is relatively easy to synthesize and is stable at room temperature. However, this compound also has some limitations. It is not very soluble in water and can be difficult to dissolve in aqueous solutions. Additionally, it is not very stable at high temperatures and can degrade when exposed to prolonged heat.

Future Directions

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride has many potential future applications in scientific research. It could be used to investigate the effects of novel compounds on cell signaling pathways, as well as the interactions between proteins and small molecules. Additionally, it could be used in drug discovery studies to investigate the effects of novel compounds on cell metabolism. Furthermore, it could be used to investigate the effects of various compounds on inflammatory cytokines, as well as the activity of phospholipase A2. Finally, it could be used to investigate the effects of various compounds on cell proliferation and differentiation.

Synthesis Methods

1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride can be synthesized through a multi-step reaction involving several organic compounds. The first step is the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with pyridine-2-carboxylic acid to form the intermediate 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]acetic acid. This intermediate is then reacted with methanamine to form 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine. Finally, 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine is reacted with hydrochloric acid to form this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride involves the reaction of 2-chloro-6-(1H-pyrazol-1-yl)pyridine with methanamine followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "2-chloro-6-(1H-pyrazol-1-yl)pyridine", "Methanamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-6-(1H-pyrazol-1-yl)pyridine is reacted with excess methanamine in a solvent such as ethanol or methanol at reflux temperature for several hours to yield 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt of 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride.", "Step 3: The product is isolated by filtration, washed with a suitable solvent such as diethyl ether, and dried under vacuum." ] }

2751620-65-0

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.